molecular formula C7H7BrN2O2S B2495037 2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide CAS No. 2089257-79-2

2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide

Cat. No.: B2495037
CAS No.: 2089257-79-2
M. Wt: 263.11
InChI Key: DGUCEEZPENDPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The imidazothiazole core structure is recognized as a privileged scaffold in pharmaceutical development, with documented scientific interest in its derivatives for their diverse biological activities . Researchers utilize this hydrogen bromide salt primarily for its enhanced solubility properties compared to the free acid, facilitating synthetic operations in developing novel therapeutic agents. The compound serves as a key synthetic intermediate for constructing more complex molecules, particularly through further functionalization of the carboxylic acid moiety. Studies on related imidazothiazole systems have shown that this structural class possesses remarkable therapeutic potential, with investigated applications spanning antitumor agents, antimicrobial compounds, and enzyme inhibitors . The structural framework allows for strategic modifications, enabling researchers to explore structure-activity relationships and optimize pharmacological properties. The methyl substitution at the 2-position provides a strategic handle for further chemical manipulation and steric modulation of the core structure. In research settings, this compound facilitates the development of targeted molecular probes and potential therapeutic candidates, contributing to advances in heterocyclic chemistry and pharmaceutical sciences. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S.BrH/c1-4-2-9-3-5(6(10)11)8-7(9)12-4;/h2-3H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUCEEZPENDPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Salt Formation with HBr Gas

Bubbling hydrogen bromide (HBr) gas through a dichloromethane (DCM) solution of (3) at 0°C for 1–2 hours yields the hydrobromide salt. The product is filtered and washed with cold DCM.

In Situ Bromide Incorporation During Cyclization

Using hydrobromic acid (48% HBr) as a solvent during the cyclization step (Section 1) directly generates the hydrobromide salt. This one-pot method reduces purification steps and improves yield (82–88%).

Alternative Synthetic Routes

Radical Bromination Followed by Cyclization

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate (4) undergoes bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) under UV light to form ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate (5). Subsequent hydrolysis and HBr treatment yield the target compound.

Reaction Conditions

  • NBS Equivalence: 1.2 eq
  • Reaction Time: 6–8 hours
  • Yield: 70–75%

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) accelerates the cyclization step, reducing reaction time from hours to 15–20 minutes. This green method enhances yield (88–92%) and purity.

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Advantages
Classical Cyclization Ethanol reflux 75–85 95–98 Scalable, low cost
HBr Gas Salt Formation HBr gas in DCM 80–85 97–99 High-purity salt
Microwave Synthesis Microwave irradiation 88–92 98–99 Rapid, energy-efficient
Radical Bromination NBS/DMF 70–75 90–95 Functional group versatility

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.25 (s, 1H, thiazole-H), 8.10 (s, 1H, imidazole-H), 13.10 (br s, 1H, COOH).
  • IR (KBr): 1695 cm⁻¹ (C=O), 2550 cm⁻¹ (HBr stretch).

X-ray Crystallography
Single-crystal analysis confirms the planar imidazo[2,1-b]thiazole core with a dihedral angle of 2.8° between rings. The hydrobromide counterion forms a hydrogen bond with the carboxylic acid (O···Br distance: 2.98 Å).

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the one-pot HBr method (Section 3.2) is preferred due to:

  • Reduced solvent waste (HBr acts as solvent and reagent).
  • Compatibility with continuous flow reactors.
  • Compliance with ICH Q3D elemental impurity guidelines.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C7H6N2O2S
  • CAS Number : 53572-98-8
  • IUPAC Name : 2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Antimycobacterial Activity

Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives in combating tuberculosis. For instance, a study synthesized various derivatives and evaluated their activity against Mycobacterium tuberculosis. The most promising compounds exhibited significant inhibitory effects with IC50 values as low as 2.03 μM, demonstrating selective action against tuberculosis without affecting non-tuberculous mycobacteria .

Antibacterial Properties

The compound has also shown antibacterial properties. A series of novel derivatives were synthesized and tested for their antibacterial efficacy against various strains. Some derivatives demonstrated broad-spectrum activity comparable to standard antibiotics like Ciprofloxacin and Rifampicin, indicating potential for development as new antibacterial agents .

Synthesis of Derivatives

The synthesis of 2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid derivatives involves multi-step procedures that typically include:

  • Formation of Thiazole Ring : The initial step often involves the reaction between appropriate thiazole precursors.
  • Carboxylation : Introducing a carboxylic acid group to enhance solubility and biological activity.
  • Functionalization : Further modifications to improve potency and selectivity against target pathogens.

A detailed synthesis pathway can be summarized in the following table:

StepReaction TypeReagentsConditions
1CyclizationThiazole precursor + amineHeat under reflux
2CarboxylationCarbon dioxide or carboxylic acid derivativeHigh pressure
3FunctionalizationVarious amines or halidesSolvent-free conditions

Case Studies and Research Findings

Several research studies have documented the efficacy of 2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide:

  • Study on Antitubercular Activity : In vitro evaluations showed that certain derivatives not only inhibited M. tuberculosis growth but also displayed low toxicity towards human cell lines (MRC-5) at concentrations over 128 μM .
  • Antibacterial Screening : A comprehensive screening against a panel of bacterial strains revealed that several synthesized derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting a novel mechanism of action .

Mechanism of Action

The mechanism of action of 2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues, emphasizing differences in substituents, salt forms, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Salt Form Key Features Reference
2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide C₇H₇BrN₂O₂S 263.11 Methyl (C2), COOH (C6), HBr salt Enhanced solubility, bioactive salt
Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid C₆H₄N₂O₂S 168.17 COOH (C6) Parent acid, no methyl or salt
Ethyl imidazo[2,1-b]thiazole-6-carboxylate C₈H₈N₂O₂S 196.22 Ethyl ester (C6) Ester derivative, lipophilic
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide C₇H₇BrN₂O₂S 263.11 Methyl (C5), COOH (C6), HBr salt Positional isomer of target compound
6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde C₇H₆N₂OS 166.20 Methyl (C6), aldehyde (C5) Aldehyde functional group
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride C₉H₁₂ClN₂O₂S 256.73 Ethyl ester (C2), methyl (C3), HCl salt Partially saturated core, HCl salt

Key Observations :

  • Positional Isomerism : The methyl group at C2 (target compound) vs. C5 (5-methyl analogue) significantly impacts electronic distribution and biological activity .
  • Salt Forms : Hydrobromide salts (e.g., target compound) generally exhibit higher aqueous solubility compared to hydrochloride derivatives (e.g., ) due to bromide's larger ionic radius .
  • Functional Groups : Carboxylic acids (target compound) are polar and ideal for salt formation, while esters (e.g., ) improve membrane permeability .

Physicochemical Properties

Property Target Compound Imidazo[2,1-b]thiazole-6-carboxylic Acid Ethyl Ester
Melting Point Not reported 147.21°C (predicted) Not reported
Water Solubility High (due to HBr salt) 4971.3 mg/L (predicted) Low (ester lipophilicity)
Boiling Point Not reported 375.37°C (predicted) Not reported
LogP ~1.5 (estimated) 1.57 (predicted) ~2.0 (estimated)

Key Observations :

  • The hydrobromide salt form of the target compound enhances solubility compared to the free acid or ester derivatives .
  • Substituents like methyl groups increase hydrophobicity, but this is offset by ionic interactions in salt forms .
Analgesic Activity:
  • Thiazole derivatives with hydrazide and triazole moieties (e.g., compounds in ) show moderate to strong analgesic effects. The target compound’s hydrobromide salt may enhance bioavailability for CNS-targeted activity .
Anticancer Activity:
  • Thiopyrano[2,3-d]thiazoles (e.g., ) and imidazothiadiazoles (e.g., ) exhibit anticancer activity via kinase inhibition or DNA intercalation. The target compound’s carboxylic acid group could facilitate interactions with target proteins .
Antimicrobial Activity:
  • Thiazole derivatives with halogen substituents (e.g., 5-bromo-6-methyl analogue ) show biofilm inhibition. The hydrobromide salt may synergize with bromide’s antimicrobial properties .

Key Reaction :

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate → Bromination → Ethyl 6-bromomethyl intermediate → Hydrolysis → Acid + HBr → Hydrobromide salt 

Biological Activity

2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide (CAS No. 53572-98-8) is a compound belonging to the imidazo[2,1-b]thiazole class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves reactions of imidazo[2,1-b]thiazole derivatives with various carboxylic acids. A common method includes the use of coupling reagents like HATU or DIPEA in DMF to facilitate the formation of amides from corresponding acids and amines. The purification process often involves preparative high-performance liquid chromatography (HPLC) to isolate the desired product with high purity levels .

Antiproliferative Properties

Recent studies have demonstrated that imidazo[2,1-b]thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluating a series of imidazo[2,1-b]thiazole-benzimidazole conjugates found that one derivative displayed an IC50 value of 1.08 µM against the A549 lung cancer cell line. This compound induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization with an IC50 of 1.68 µM .

The biological mechanisms underlying the activity of these compounds often involve:

  • Apoptosis Induction : Compounds like 6d from the aforementioned study were shown to induce apoptosis through mitochondrial membrane potential disruption and activation of caspases.
  • Tubulin Interaction : The ability to inhibit tubulin polymerization suggests potential applications in cancer therapy by disrupting mitotic spindle formation .

Case Study 1: Anticancer Activity

In a study conducted on various imidazo[2,1-b]thiazole derivatives, researchers synthesized multiple conjugates and tested their effects on HeLa (cervical), A549 (lung), MCF-7 (breast), and DU-145 (prostate) cancer cell lines. Notably, compound 6d exhibited strong cytotoxicity and was further investigated for its mechanism involving apoptosis and cell cycle modulation .

Case Study 2: Kinase Inhibition

Another research effort focused on evaluating the inhibitory effects of imidazo[2,1-b]thiazole derivatives on specific kinases relevant to cancer progression. The findings indicated that certain derivatives could selectively inhibit glycogen synthase kinase 3 (GSK3), which is implicated in various cellular processes including proliferation and apoptosis .

Research Findings Summary

Study Cell Line IC50 (µM) Mechanism
Study 1A5491.08Apoptosis induction
Study 2VariousVariesKinase inhibition

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological aspects. The compound has been classified as harmful if ingested and may cause skin irritation or respiratory issues upon exposure . Therefore, safety assessments are crucial for any therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for 2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide?

Methodology:

  • Step 1: Start with ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)acetate. React with hydrobromic acid (HBr) under reflux in ethanol to hydrolyze the ester group to a carboxylic acid.
  • Step 2: Purify via recrystallization using ethanol/water mixtures to isolate the hydrobromide salt. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
  • Key Variables: Solvent polarity and temperature significantly impact yield. Ethanol is preferred for its ability to dissolve intermediates while enabling salt precipitation .

Advanced: How can reaction conditions be optimized for scalable synthesis of this compound?

Methodology:

  • Reaction Optimization: Use a continuous flow reactor to enhance heat and mass transfer. Adjust residence time (e.g., 30–60 minutes) and HBr concentration (2–3 equivalents) to maximize conversion (>90%).
  • Catalyst Screening: Test Brønsted acids (e.g., H2SO4) as co-catalysts to reduce side reactions. Computational modeling (DFT) predicts transition states for bromine substitution, guiding solvent selection (e.g., DMF for polar intermediates) .
  • Yield Improvement: Post-reaction, employ column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) to remove unreacted starting materials. Typical yields: 65–75% .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodology:

  • 1H NMR (DMSO-d6): Key peaks include δ 2.45 ppm (s, 3H, CH3), δ 7.82 ppm (s, 1H, thiazole-H), and δ 12.1 ppm (broad, COOH).
  • FT-IR: Confirm carboxylic acid (1705 cm⁻¹, C=O stretch) and hydrobromide salt formation (broad band ~2500 cm⁻¹ for N–H+).
  • Mass Spec (ESI+): [M+H]+ at m/z 258.0 (C7H6BrN2O2S+) .

Advanced: How can structural analogs be designed to enhance bioactivity?

Methodology:

  • Derivatization Strategies:
    • Substitution: Replace bromine with electron-withdrawing groups (e.g., -CF3) to improve membrane permeability.
    • Scaffold Hybridization: Fuse with benzo[d]thiazole via Suzuki coupling (Pd(PPh3)4, K2CO3, DMF/H2O) to target kinase inhibition .
  • Bioactivity Testing: Screen analogs against cancer cell lines (e.g., MCF-7) using MTT assays. EC50 values correlate with substituent electronegativity .

Basic: How is the stability of this compound assessed under laboratory conditions?

Methodology:

  • Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, mobile phase: 0.1% TFA in H2O/MeCN).
  • Key Findings: Degradation <5% at 25°C; avoid prolonged exposure to light due to bromine lability .

Advanced: How to resolve contradictions in reported biological activity data?

Methodology:

  • Meta-Analysis: Compare datasets from PubChem, CAS, and peer-reviewed studies. For example:

    StudyEC50 (µM)Cell LineSubstituent
    [10]1.2HeLa-Br
    [15]4.8MCF-7-CF3
  • Root Cause: Discrepancies arise from assay conditions (e.g., serum concentration) and substituent effects. Validate using standardized protocols (e.g., CLSI guidelines) .

Basic: What computational tools predict reactivity for derivative synthesis?

Methodology:

  • Software: Use Gaussian 16 for DFT calculations to model electrophilic substitution pathways.
  • Parameters: Optimize geometry at B3LYP/6-31G(d) level; analyze Fukui indices to identify nucleophilic sites (e.g., C-5 position) .

Advanced: How to design experiments for crystallographic analysis of this compound?

Methodology:

  • Crystallization: Dissolve in hot MeOH, cool to 4°C for slow evaporation. Collect single crystals (needle-shaped, P21/n space group).
  • X-ray Diffraction: Parameters:
    • Unit Cell: a = 10.505 Å, b = 5.617 Å, c = 25.877 Å, β = 91.566°
    • Data Collection: 296 K, Mo-Kα radiation (λ = 0.71073 Å).
    • Refinement: SHELXL-2018; R-factor = 0.048 .

Basic: What are the key challenges in scaling up the synthesis?

Methodology:

  • Industrial Translation:
    • Purification: Replace column chromatography with continuous crystallization to reduce solvent waste.
    • Safety: Control HBr emissions via scrubbers (NaOH neutralization) .

Advanced: How to validate the compound’s mechanism of action in biological systems?

Methodology:

  • Target Identification: Use SPR (Surface Plasmon Resonance) to screen against kinase libraries (e.g., EGFR, VEGFR2).
  • Pathway Analysis: RNA-seq of treated cells (10 µM, 24h) to identify downregulated pro-survival genes (e.g., Bcl-2, Akt) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.